(1-benzyl-1H-pyrazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-benzylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPCMTXXTXSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005378-65-3 | |
| Record name | (1-benzyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-benzyl-1H-pyrazol-3-yl)methanamine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of (1-benzyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine of significant interest to the medicinal chemistry and drug discovery sectors. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known for its metabolic stability and its presence in numerous FDA-approved drugs.[1] This document delineates the chemical architecture, plausible synthetic pathways, physicochemical properties, and the anticipated biological significance of this specific pyrazole derivative. By synthesizing data from analogous compounds and established chemical principles, this guide serves as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[2] Its structural versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological activity.[3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[4] The metabolic stability of the pyrazole ring further enhances its attractiveness as a core component in drug design.[3] The title compound, (1-benzyl-1H-pyrazol-3-yl)methanamine, incorporates key pharmacophoric features: a benzyl group at the N1 position and a methanamine group at the C3 position. The benzyl group can influence lipophilicity and engage in pi-stacking interactions, while the primary amine of the methanamine group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.[3]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of (1-benzyl-1H-pyrazol-3-yl)methanamine are summarized below, providing a foundational understanding of its chemical identity.
Molecular Structure
The structure of (1-benzyl-1H-pyrazol-3-yl)methanamine is characterized by a central pyrazole ring, substituted at the N1 position with a benzyl group and at the C3 position with a methanamine group.
Caption: Chemical structure of (1-benzyl-1H-pyrazol-3-yl)methanamine.
Physicochemical Data
The following table summarizes key physicochemical properties of (1-benzyl-1H-pyrazol-3-yl)methanamine, primarily based on computational predictions.[5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | [5] |
| Molecular Weight | 187.24 g/mol | [5] |
| CAS Number | 1005378-65-3 | [6] |
| IUPAC Name | (1-benzyl-1H-pyrazol-3-yl)methanamine | [5] |
| Predicted XLogP3 | 0.7 | [5] |
| Predicted Hydrogen Bond Donor Count | 1 | [5] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [5] |
| Predicted Rotatable Bond Count | 3 | [5] |
| Predicted Topological Polar Surface Area | 42.8 Ų | [5] |
Proposed Synthetic Pathways
Pathway A: Reduction of a Nitrile Intermediate
This pathway involves the synthesis of a 1-benzyl-1H-pyrazole-3-carbonitrile intermediate, followed by its reduction to the primary amine.
Sources
- 1. 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine | C12H15N3 | CID 64455293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - (1-benzyl-1h-pyrazol-3-yl)methanamine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 6. 1005378-65-3|(1-Benzyl-1H-pyrazol-3-yl)methanamine|BLD Pharm [bldpharm.com]
The 1-Benzyl-1H-Pyrazol-3-yl Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, lending its versatile structure to a wide array of pharmacologically active agents.[1][2][3][4] Among the diverse library of pyrazole-containing compounds, the 1-benzyl-1H-pyrazol-3-yl scaffold has emerged as a particularly privileged motif. The introduction of a benzyl group at the N1 position provides a valuable handle for modulating physicochemical properties and exploring crucial interactions within biological targets. This guide delves into the synthetic strategies, multifaceted pharmacological activities, and structure-activity relationships of 1-benzyl-1H-pyrazol-3-yl derivatives, offering a comprehensive resource for scientists engaged in the design and development of novel therapeutics.
Introduction: The Strategic Advantage of the 1-Benzyl-1H-Pyrazol-3-yl Core
The enduring appeal of the pyrazole core in drug design stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile scaffold for presenting diverse pharmacophoric groups in a defined spatial orientation.[1] The addition of a benzyl group at the 1-position of the pyrazole ring introduces a lipophilic substituent that can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the phenyl ring of the benzyl group offers a platform for a wide range of substitutions, enabling fine-tuning of steric and electronic properties to optimize target engagement and selectivity. This strategic benzylation has been instrumental in the development of potent and selective modulators of various biological targets, spanning from kinases to receptors and enzymes.
Synthetic Strategies: Building the 1-Benzyl-1H-Pyrazol-3-yl Scaffold
The construction of the 1-benzyl-1H-pyrazol-3-yl core is primarily achieved through well-established condensation reactions. A common and versatile approach involves the reaction of a 1,3-dicarbonyl compound with a benzylhydrazine derivative.[5] Variations of this method allow for the introduction of a wide range of substituents on both the pyrazole and benzyl rings.
General Synthetic Protocol: Condensation of 1,3-Diketones with Benzylhydrazine
A prevalent method for synthesizing 1,3-disubstituted pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[5] The use of benzylhydrazine allows for the direct incorporation of the N-benzyl group.
Experimental Protocol:
-
Reaction Setup: To a solution of the desired 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add benzylhydrazine hydrochloride (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Caption: General synthetic scheme for 1-benzyl-1H-pyrazol-3-yl derivatives.
Alternative Synthetic Routes
Other synthetic strategies include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions, which offer pathways to more complex and diverse derivatives.[1] The Vilsmeier-Haack reaction has also been employed for the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes, which can be further modified.[6]
Pharmacological Applications: A Scaffold of Diverse Activities
The 1-benzyl-1H-pyrazol-3-yl scaffold has demonstrated a remarkable breadth of pharmacological activities, positioning it as a valuable starting point for drug discovery programs across multiple therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of 1-benzyl-1H-pyrazol-3-yl derivatives as anticancer agents.[7][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, modulation of autophagy, and induction of apoptosis.
-
Kinase Inhibition: Several 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, derivatives have been designed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death.[10]
-
Autophagy Modulation: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators with potent antiproliferative activity against pancreatic cancer cells.[11] These compounds were found to reduce mTORC1 activity and disrupt autophagic flux.[11]
Caption: Anticancer mechanisms of 1-benzyl-1H-pyrazol-3-yl derivatives.
Table 1: Anticancer Activity of Selected 1-Benzyl-1H-Pyrazol-3-yl Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| 4b | RIP1 Kinase Inhibitor | HT29 | 0.160 µM (EC50) | [10] |
| Compound 23 | Autophagy Modulator | MIA PaCa-2 | Submicromolar | [11] |
Antimicrobial Activity
The 1-benzyl-1H-pyrazol-3-yl scaffold has also been explored for the development of novel antimicrobial agents.[12][13] These compounds have shown activity against a range of bacterial and fungal pathogens. The synthesis of benzimidazole-pyrazole hybrids has been a particularly fruitful area of research, yielding compounds with significant antimicrobial properties.[12] For example, 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles have demonstrated notable in vitro antimicrobial activity.[12]
Anti-inflammatory and Analgesic Activity
Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents, with celecoxib being a prominent example.[6] The 1-benzyl-1H-pyrazol-3-yl scaffold has been investigated for its potential in this area. For instance, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and shown to possess significant antioxidant and anti-inflammatory activity.[6]
Other Therapeutic Areas
The versatility of the 1-benzyl-1H-pyrazol-3-yl scaffold extends to other therapeutic areas as well.
-
Neurodegenerative Diseases: As inhibitors of RIP1 kinase, these derivatives hold therapeutic potential for diseases where necroptosis plays a role, which may include certain neurodegenerative conditions.[10]
-
Diabetes: A series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been identified as potent and selective inhibitors of sodium-glucose co-transporter 1 (SGLT1), a target for managing postprandial hyperglycemia.[14]
Structure-Activity Relationships (SAR): Guiding Principles for Optimization
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For 1-benzyl-1H-pyrazol-3-yl derivatives, SAR studies have revealed several key insights:
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact biological activity. For example, in the case of RIP1 kinase inhibitors, the presence of dichloro substitution on the benzyl ring was found to be important for potency.[10]
-
Substituents on the Pyrazole Ring: Modifications at other positions of the pyrazole ring also play a critical role. For N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the presence of the benzamide group at the 4-position was essential for their antiproliferative activity.[11]
-
Overall Molecular Conformation: The spatial arrangement of the different substituents is a key determinant of how the molecule interacts with its biological target. The benzyl group, in particular, can adopt various conformations, influencing the overall shape of the molecule and its binding affinity.
Caption: Key factors influencing the structure-activity relationship.
Conclusion and Future Perspectives
The 1-benzyl-1H-pyrazol-3-yl scaffold has firmly established itself as a versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of pharmacological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on:
-
Exploration of New Chemical Space: The synthesis of novel derivatives with diverse substitution patterns to identify compounds with improved potency, selectivity, and ADME properties.
-
Elucidation of Mechanisms of Action: In-depth biological studies to unravel the precise molecular mechanisms by which these compounds exert their therapeutic effects.
-
Application in Emerging Therapeutic Areas: Investigation of the potential of 1-benzyl-1H-pyrazol-3-yl derivatives in treating a broader range of diseases, including viral infections and metabolic disorders.
The continued exploration of this remarkable scaffold holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.
References
- (2026, February 23). Current time in Sydney, AU. Google.
- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016, April 15). PubMed.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International.
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021, August 19). PMC.
- Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. (2012, November 15). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
- Pyrazoles as anticancer agents: Recent advances. (2023, December 9). SRR Publications.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011, June 7). Journal of Applied Pharmaceutical Science.
- 3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. (2010, March 17). Taylor & Francis.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Nature.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- (PDF) Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. (2017, July 25). ResearchGate.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PubMed.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025, December 25). Journal of Chemistry and Technologies.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. srrjournals.com [srrjournals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
(1-benzyl-1H-pyrazol-3-yl)methanamine CAS number and technical specifications
A Versatile Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery
Executive Summary
(1-Benzyl-1H-pyrazol-3-yl)methanamine (CAS 1005378-65-3) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a pyrazole core substituted at the N1 position with a benzyl group and at the C3 position with a primary aminomethyl tail. This specific substitution pattern confers unique steric and electronic properties, making it a "privileged scaffold" for targeting ATP-binding pockets in kinases (e.g., RIP1) and allosteric sites in G-protein coupled receptors (GPCRs), such as the Calcium-Sensing Receptor (CaSR).
This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, physicochemical specifications, and its mechanistic role in signal transduction modulation.
Part 1: Identity & Physicochemical Profile
The compound is characterized by a basic primary amine and a lipophilic benzyl moiety, adhering to the "Rule of Three" for fragment-based drug design.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | (1-Benzyl-1H-pyrazol-3-yl)methanamine |
| CAS Number | 1005378-65-3 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Exact Mass | 187.1109 Da |
| SMILES | C1=CC=C(C=C1)CN2C=CC(=N2)CN |
| InChIKey | FNPPCMTXXTXSQK-UHFFFAOYSA-N |
| Appearance | Viscous Liquid (Free base); White Solid (HCl Salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base) |
| pKa (Predicted) | ~9.2 (Primary amine), ~2.5 (Pyrazole N) |
| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Irritant), H318 (Eye Damage) |
Part 2: Synthetic Methodology
The synthesis of (1-benzyl-1H-pyrazol-3-yl)methanamine is most reliably achieved through a convergent route involving the N-alkylation of a pyrazole precursor followed by functional group interconversion. The protocol below prioritizes regioselectivity and yield.
Core Synthetic Pathway (Graphviz Visualization)
Caption: Two-step convergent synthesis from 3-cyanopyrazole. Step 1 establishes the N-benzyl core; Step 2 reduces the nitrile to the primary amine.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 1-benzyl-1H-pyrazole-3-carbonitrile
-
Setup: Charge a dry round-bottom flask with 1H-pyrazole-3-carbonitrile (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Potassium Carbonate (
, 2.0 eq) and stir at room temperature for 15 minutes to generate the pyrazolate anion. -
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. A mild exotherm may occur.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N1-alkylated product is typically the major isomer due to steric and electronic control, though N2-alkylation is a possible minor byproduct.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. Purify via silica gel chromatography.
Step 2: Reduction to (1-benzyl-1H-pyrazol-3-yl)methanamine
-
Activation: Suspend Lithium Aluminum Hydride (
, 2.5 eq) in anhydrous THF under Nitrogen/Argon atmosphere at 0°C. -
Addition: Dissolve the intermediate nitrile (from Step 1) in THF and add dropwise to the hydride suspension.
-
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the triple bond.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where is the grams of LAH used. -
Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the target amine as a pale yellow oil. Convert to HCl salt for long-term storage if necessary.
Part 3: Medicinal Chemistry Applications[7]
This scaffold is not merely a passive linker; it actively participates in binding interactions within biological targets.
1. Kinase Inhibition (RIP1)
The 1-benzyl-1H-pyrazole moiety mimics the adenine ring of ATP. Derivatives of this scaffold have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase , a critical regulator of necroptosis (programmed necrosis).[2]
-
Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the benzyl group occupies the hydrophobic back-pocket.
-
Therapeutic Relevance: Treatment of inflammatory diseases (pancreatitis, IBD) and ischemic injury.
2. Calcimimetics (CaSR Modulation)
Substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines function as type II calcimimetics.
-
Target: Calcium-Sensing Receptor (CaSR), a GPCR.
-
Action: Positive allosteric modulation (PAM), increasing the receptor's sensitivity to extracellular calcium.
-
Utility: Management of secondary hyperparathyroidism.[3]
Biological Signaling Pathway (RIP1 Context)
Caption: Mechanism of Action. The scaffold inhibits RIP1 phosphorylation, preventing Necrosome formation and blocking necroptotic cell death.
Part 4: Handling, Stability, and Safety
-
Storage: The free amine is sensitive to atmospheric
(carbamate formation) and oxidation. Store at 2–8°C under inert gas (Argon/Nitrogen). The Hydrochloride salt is stable at room temperature. -
Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides unless reaction is intended.
-
Safety Profile:
-
Skin/Eye: Corrosive/Irritant.[4] Wear nitrile gloves and safety goggles.
-
Inhalation: Use in a fume hood; amine vapors can cause respiratory irritation.
-
References
-
Sigma-Aldrich. (1-benzyl-1H-pyrazol-3-yl)methanamine Product Specification. Retrieved from
-
PubChem. Compound Summary for CID 55253053: (1-benzyl-1h-pyrazol-3-yl)methanamine. National Library of Medicine.[5] Retrieved from
-
Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.[2] Retrieved from
-
Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538.[3] Retrieved from
-
BenchChem. Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine (Analogous Protocol). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine | C11H13N3 | CID 43662243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Title: The Aminopyrazole Core: A Privileged Scaffold for Modern Kinase Inhibitor Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole ring is a cornerstone of medicinal chemistry, and its derivatives, particularly aminopyrazoles, have emerged as a "privileged scaffold" in the design of protein kinase inhibitors (PKIs).[1][2] Their synthetic accessibility, favorable drug-like properties, and remarkable ability to function as bioisosteric replacements for the adenine moiety of ATP make them indispensable tools in targeted therapy development.[1][2] This guide provides an in-depth exploration of pyrazole-based amine building blocks, from fundamental binding principles and synthetic strategies to structure-activity relationship (SAR) considerations and their successful implementation in FDA-approved therapeutics.
The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5] The majority of small molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphotransfer reaction.[6][7][8]
The ATP binding pocket has several key features, but the hinge region , a flexible segment connecting the N- and C-lobes of the kinase domain, is paramount for inhibitor design. It forms critical hydrogen bonds with the adenine ring of ATP, anchoring it in place. The strategic value of the aminopyrazole scaffold lies in its near-perfect mimicry of this interaction.
Bioisosterism: Pyrazole as an Adenine Mimic
Bioisosterism, the strategy of substituting one chemical group with another that has similar physicochemical properties, is a powerful tool in rational drug design.[9][10] The aminopyrazole core is an exceptional bioisostere of the purine ring of adenine.[9][11][12] Its adjacent nitrogen atoms (one acting as a hydrogen bond donor, the other as an acceptor) and the exocyclic amino group can replicate the key hydrogen bonding pattern that anchors ATP to the kinase hinge.[13][14] This mimicry allows pyrazole-based compounds to serve as high-affinity "hinge-binders," forming the foundation of many potent inhibitors.[15]
The Kinase ATP-Binding Site: A Blueprint for Design
Understanding the architecture of the ATP binding site is crucial for designing effective inhibitors. Pyrazole-based amines are designed to interact with specific sub-pockets within this site.
Caption: Synthetic workflow for a versatile aminopyrazole building block. [16][17]
Structure-Activity Relationship (SAR) by Design
The aminopyrazole core serves as an anchor, allowing medicinal chemists to systematically probe the surrounding kinase sub-pockets by modifying its substituents. Small changes can have profound effects on potency and selectivity. [18]
| Position | Target Pocket/Region | General SAR Insights |
|---|---|---|
| N1 | Solvent-Exposed Region | Often substituted with groups to improve solubility and ADME properties. Can be used to displace water molecules or form additional interactions. In some cases, left unsubstituted (N-H) to act as a hydrogen bond donor. |
| C3-NH2 | Hinge Region | Crucial for anchoring. Generally remains an unsubstituted amine to preserve the key hydrogen bonding pattern with the kinase hinge. |
| C4 | P-Loop / Selectivity Pocket | A key position for introducing diversity. Bulky or hydrophobic groups here can interact with the P-loop or exploit unique features of a specific kinase's active site to enhance selectivity. |
| C5 | Gatekeeper Pocket | Substituents at this position point towards the gatekeeper residue. Tailoring the size and nature of this group is a primary strategy for achieving kinome selectivity. |
Data synthesized from multiple sources, including.[14][15][19]
For example, in the development of p38 MAP kinase inhibitors, it was found that adding a basic nitrogen-containing substituent at the 5-position induced a favorable interaction with an aspartate residue (Asp112) in the enzyme, significantly improving potency. [20]This demonstrates a classic structure-based design approach where a specific interaction is hypothesized and then achieved through targeted synthesis.
Case Studies: FDA-Approved Pyrazole-Based Kinase Inhibitors
The success of the aminopyrazole scaffold is best illustrated by its presence in numerous clinically approved drugs. [2][5][21]
| Drug Name | Primary Target(s) | Indication | Role of Pyrazole-Amine Core |
|---|---|---|---|
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer | The 3-aminopyrazole is part of a larger 2-aminopyridine hinge-binding motif, demonstrating the pyrazole's integration into other privileged structures. [5] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | A 3-aminopyrazole is directly linked to a pyrrolo[2,3-d]pyrimidine scaffold, acting as a key hinge-binding element. [5][22] |
| Erdafitinib | FGFR1-4 | Urothelial Carcinoma | Utilizes a substituted pyrazole ring to interact with the hinge region of the Fibroblast Growth Factor Receptor. [5] |
| Pirtobrutinib | BTK | Mantle Cell Lymphoma | Features a pyrazole core that contributes to its high selectivity and non-covalent binding mechanism. [2] |
| Asciminib | BCR-ABL | Chronic Myeloid Leukemia | A non-ATP competitive (allosteric) inhibitor where the pyrazole ring forms critical interactions in the myristoyl pocket, showcasing the scaffold's versatility beyond hinge-binding. [5][14]|
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following is a representative, detailed procedure for the synthesis of a key aminopyrazole precursor.
Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a)
This protocol is adapted from the literature and should be performed by qualified personnel with appropriate safety precautions. [16] Objective: To synthesize a versatile aminopyrazole building block via a two-step sequence starting from 3-oxo-3-phenylpropanenitrile.
Materials & Equipment:
-
3-oxo-3-phenylpropanenitrile (5a)
-
Trichloroacetonitrile
-
Hydrazine hydrate
-
Piperidine
-
Dioxane
-
Ethanol
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, filtration apparatus (Büchner funnel), TLC plates, rotary evaporator.
Step-by-Step Methodology:
Part A: Synthesis of (Z)-3-amino-4,4,4-trichloro-2-benzoyl-2-butenenitrile (7a)
-
Reaction Setup: To a solution of 3-oxo-3-phenylpropanenitrile (5a) (1.45 g, 10 mmol) in absolute ethanol (20 mL), add trichloroacetonitrile (1.44 g, 10 mmol).
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a solid precipitate will form. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The product (7a) is typically obtained as yellow crystals and can be used in the next step without further purification.
Part B: Cyclization to 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a)
-
Reaction Setup: Suspend the intermediate (7a) (2.89 g, 10 mmol) in dioxane (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 30 minutes. The reaction should become homogeneous.
-
Workup: After 30 minutes, remove the heat source and allow the mixture to cool to room temperature. A crystalline solid should precipitate.
-
Purification: Collect the crystals by filtration. Recrystallize the crude product from dioxane to yield pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a) as buff-colored crystals.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Expected IR peaks include N-H stretches (~3200-3400 cm⁻¹) and a sharp C≡N stretch (~2230 cm⁻¹). [16]
Conclusion and Future Outlook
Pyrazole-based amine building blocks represent a highly validated and strategically important class of scaffolds for kinase inhibitor design. Their ability to act as effective hinge-binding anchors provides a robust starting point for developing potent and selective inhibitors. The wealth of synthetic methodologies allows for extensive and systematic exploration of the chemical space around the pyrazole core, enabling fine-tuning of pharmacological and pharmacokinetic properties.
Future efforts will likely focus on applying these building blocks to less-explored regions of the kinome, such as the "dark kinome," to uncover novel therapeutic targets. [15][18]Furthermore, the integration of pyrazole amines into more complex modalities, such as macrocyclic inhibitors [3]and covalent inhibitors, will continue to expand their utility and impact in the ongoing quest for next-generation targeted therapies.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Indian Journal of Chemistry. Available at: [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Available at: [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]
-
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC. Available at: [Link]
-
Chemical structures of the pyrazole-containing USFDA-approved drugs... ResearchGate. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. ScienceDirect. Available at: [Link]
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]
-
New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. PubMed. Available at: [Link]
-
Synthetic Routes to Pyrazoles. ResearchGate. Available at: [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Available at: [Link]
-
Structure-based design, synthesis, and study of pyrazolo[1,5-a]t[6][15][20]riazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mch.estranky.sk [mch.estranky.sk]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Strategic Utilization of (1-Benzyl-1H-pyrazol-3-yl)methanamine in Heterocyclic Drug Discovery
Executive Summary: The Vectorized Fragment
In modern medicinal chemistry, (1-benzyl-1H-pyrazol-3-yl)methanamine (CAS 21377-09-3) represents more than a simple intermediate; it acts as a vectorized fragment capable of bridging hydrophobic pharmacophores with polar effector domains.
While direct amino-pyrazoles (–NH₂) are ubiquitous in kinase inhibitors (binding the hinge region), the methanamine homolog (–CH₂NH₂) offers a distinct structural advantage: it introduces a methylene spacer that decouples the aromatic ring's electronics from the amine's nucleophilicity. This guide analyzes the molecule's role in Fragment-Based Drug Discovery (FBDD) , specifically for targeting Calcium-Sensing Receptors (CaSR) and Receptor-Interacting Protein Kinase 1 (RIPK1) .
Structural Analysis & Pharmacophore Mapping
The utility of (1-benzyl-1H-pyrazol-3-yl)methanamine lies in its tripartite structure, which allows it to function as a "bifunctional anchor."
The Tripartite Architecture
-
The Benzyl Tail (Hydrophobic Anchor):
-
Function: Targets deep hydrophobic pockets (e.g., the allosteric site of GPCRs or the back-pocket of kinases).
-
Interaction:
stacking and Van der Waals interactions.
-
-
The Pyrazole Core (Rigid Spacer):
-
Function: Acts as a bioisostere for phenyl or pyridine rings but with higher water solubility and distinct hydrogen bond acceptor (N2) properties.
-
Geometry: The 1,3-substitution pattern creates a specific vector angle (
), distinct from the linear 1,4-phenyl arrangement.
-
-
The Methanamine Head (Reactive Vector):
-
Function: A primary amine handle for rapid library generation (amides, ureas, sulfonamides).
-
Causality: Unlike an aniline (direct attachment), the methylene bridge (
) disrupts conjugation, maintaining the basicity of the amine ( ) for salt formation and specific electrostatic interactions.
-
Pharmacophore Visualization
The following diagram illustrates the functional segmentation of the molecule within a binding pocket.
Figure 1: Pharmacophore segmentation of the (1-benzyl-1H-pyrazol-3-yl)methanamine scaffold.
Synthetic Accessibility & Protocols
The synthesis of this scaffold must be robust to support high-throughput library generation. The most reliable route involves the regioselective benzylation of 3-cyano- or 3-ester-pyrazoles followed by reduction.
Synthetic Pathway (Self-Validating Protocol)
The critical challenge in this synthesis is N1 vs. N2 regioselectivity during the benzylation step. Steric control usually favors the N1-alkylation when using 3-substituted pyrazoles, but confirmation via NOE (Nuclear Overhauser Effect) NMR is required.
Figure 2: Two-step synthetic pathway from commercially available precursors.
Detailed Experimental Protocol
Note: This protocol is adapted from standard nitrile reduction methodologies utilized in calcimimetic research [1].
Step 1: N-Benzylation [1]
-
Setup: Dissolve 1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M).
-
Base Addition: Add
(2.0 eq) and stir at room temperature for 15 minutes to generate the pyrazolate anion. -
Alkylation: Add benzyl bromide (1.1 eq) dropwise.
-
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The N1-isomer (less polar) typically forms as the major product.
-
Workup: Dilute with water, extract with EtOAc. Recrystallize from ethanol to remove the minor N2-isomer.
Step 2: Nitrile Reduction (The "Methanamine" Formation)
-
Setup: Suspend
(2.0 eq) in dry THF at 0°C under Argon. -
Addition: Add the benzylated nitrile (from Step 1) dissolved in THF dropwise.
-
Reaction: Reflux for 2–4 hours.
-
Checkpoint: IR spectroscopy should show the disappearance of the nitrile stretch (
).
-
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). -
Purification: The resulting amine is often pure enough for subsequent coupling; otherwise, purify as the HCl salt.
Medicinal Chemistry Applications
Type II Calcimimetics (CaSR Modulators)
Research by Poon et al. (Amgen) identified substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent calcimimetics [1].
-
Mechanism: These compounds act as allosteric modulators of the Calcium-Sensing Receptor (CaSR).
-
Role of the Scaffold: The methanamine linker allows the molecule to adopt a "folded" conformation necessary to fit the transmembrane domain of the GPCR. The benzyl/phenyl group provides the necessary lipophilicity to penetrate the membrane interface.
-
Data Insight: Constraining the linker (e.g., using a direct aniline) resulted in a loss of potency, proving the necessity of the methylene spacer (
) provided by this specific building block.
RIPK1 Inhibitors (Necroptosis)
In the development of RIPK1 inhibitors for inflammatory diseases, 1-benzyl-1H-pyrazole derivatives have been utilized to occupy the hydrophobic back-pocket of the kinase domain [2].
-
Strategy: The benzyl group mimics the hydrophobic interactions of known inhibitors (like necrostatin-1), while the amine handle is derivatized to form urea or amide linkages that interact with the hinge region or the "gatekeeper" residue.
-
Selectivity: The 1-benzyl-pyrazole core offers high selectivity over other kinases due to the specific shape complementarity of the benzyl group in the RIPK1 allosteric pocket.
Comparison: Amine vs. Methanamine
| Feature | (Pyrazol-3-yl)amine (Direct) | (Pyrazol-3-yl)methanamine (Spacer) |
| Basicity ( | Low ( | High ( |
| Flexibility | Rigid, planar | Flexible, rotational freedom |
| Primary Use | Hinge binder (Kinases) | Linker to effector domains (GPCRs) |
| Stability | Prone to oxidation | Stable |
References
-
Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics.
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
-
1-Benzyl-1H-pyrazol-3-amine (Chemical Property D
-
Source: PubChem
-
URL:[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to Amide Coupling with (1-benzyl-1H-pyrazol-3-yl)methanamine
Introduction: The Enduring Importance of the Amide Bond
In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and biologically active compounds underscores the critical need for robust and efficient synthetic methodologies for its formation.[1][2] Amide coupling reactions, the processes by which a carboxylic acid and an amine are joined, are among the most frequently employed transformations in medicinal chemistry.[1][2] The versatility of this reaction allows for the modular assembly of complex molecules from a vast array of commercially available carboxylic acids and amines.[1]
This guide focuses on the practical application of (1-benzyl-1H-pyrazol-3-yl)methanamine as a versatile amine building block in amide synthesis. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] The incorporation of a (1-benzyl-1H-pyrazol-3-yl)methanamine unit can impart desirable physicochemical properties and biological activity to a target molecule.[6][7] This document provides a comprehensive overview of the general procedure, mechanistic considerations, and detailed protocols for successfully employing this amine in amide coupling reactions.
The Engine of Amide Synthesis: Understanding the Coupling Mechanism
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[8][9] To overcome this, a "coupling reagent" is employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][10] The most common strategies involve the use of carbodiimides, and uronium or phosphonium salts.[1][]
Carbodiimide-Mediated Coupling (e.g., EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used activating agents.[10][12] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][12][13] This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[8][10]
To improve efficiency and suppress side reactions, such as the formation of an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included.[13][14] These additives react with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[13]
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU, HBTU)
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents known for their rapid reaction times and low rates of racemization.[15][16] The general mechanism involves the reaction of the carboxylate anion (formed by a base) with the uronium salt to generate a highly reactive active ester (an OAt- or OBt-ester).[14][15][17] This active ester is then readily attacked by the amine to yield the amide product.[15][17]
Visualizing the Workflow: General Amide Coupling Procedure
Figure 1. A generalized workflow for the amide coupling of (1-benzyl-1H-pyrazol-3-yl)methanamine.
Detailed Experimental Protocols
The following protocols provide a starting point for the amide coupling of (1-benzyl-1H-pyrazol-3-yl)methanamine with a generic carboxylic acid. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Amide Coupling using HATU
This protocol is recommended for a wide range of carboxylic acids due to the high efficiency of HATU.[15][16]
Materials:
-
Carboxylic Acid (1.0 eq)
-
(1-benzyl-1H-pyrazol-3-yl)methanamine (1.0-1.2 eq)
-
HATU (1.0-1.2 eq)[16]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)[16]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of 0.1-0.5 M).[18]
-
Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[16]
-
Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes. This is the pre-activation step.[16]
-
Add (1-benzyl-1H-pyrazol-3-yl)methanamine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Reactions are typically complete within 1-12 hours.
-
Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution or 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[14][18]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: General Amide Coupling using EDC/HOBt
This is a cost-effective and widely used method for amide bond formation.[19]
Materials:
-
Carboxylic Acid (1.0 eq)
-
(1-benzyl-1H-pyrazol-3-yl)methanamine (1.0-1.2 eq)
-
EDC (1.0-1.5 eq)
-
HOBt (1.0-1.2 eq) or Oxyma (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), (1-benzyl-1H-pyrazol-3-yl)methanamine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in anhydrous DCM or MeCN (to a concentration of 0.1-0.5 M).
-
Add DIPEA or NMM (1.0-2.0 eq) to the mixture and stir.
-
Add EDC (1.0-1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[18] The aqueous washes help to remove the urea byproduct from EDC.[18][20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary: Reagent Stoichiometry and Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale & Causality |
| Amine | 1.0-1.2 eq | 1.0-1.2 eq | A slight excess of the amine can help drive the reaction to completion. |
| Coupling Reagent | HATU (1.0-1.2 eq) | EDC (1.0-1.5 eq) | A slight excess ensures complete activation of the carboxylic acid. |
| Additive | Not required | HOBt or Oxyma (1.0-1.2 eq) | Suppresses racemization and side reactions with carbodiimides.[13][14] |
| Base | DIPEA or TEA (2.0-3.0 eq) | DIPEA or NMM (1.0-2.0 eq) | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.[16] The stoichiometry varies with the chosen coupling reagent. |
| Solvent | Anhydrous DMF, DCM | Anhydrous DCM, MeCN | Aprotic solvents are generally used to avoid reaction with the activated intermediates.[2] DMF is a good choice for less soluble substrates.[18] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Starting at a lower temperature can help control any exothermic reactions, especially during the addition of the coupling reagent. |
| Reaction Time | 1-12 hours | 12-24 hours | HATU reactions are generally faster than EDC/HOBt couplings.[16] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inactive coupling reagent (hydrolyzed) - Poor solubility of starting materials - Sterically hindered acid or amine | - Use fresh, high-purity coupling reagents and anhydrous solvents.[18] - Try a more polar solvent like DMF or NMP, or gently warm the reaction.[18] - Increase the reaction time and/or temperature. Consider a more powerful coupling reagent like HATU. |
| Presence of Unreacted Starting Materials | - Insufficient equivalents of coupling reagent or amine - Short reaction time | - Increase the equivalents of the limiting reagent. - Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. |
| Formation of Side Products | - Racemization of chiral carboxylic acids - Formation of N-acylurea (with carbodiimides) - Guanidinylation of the amine (with uronium salts) | - Add HOBt or Oxyma to suppress racemization.[14] - Ensure the use of an additive like HOBt with EDC or DCC.[13] - Pre-activate the carboxylic acid with the uronium salt before adding the amine.[21] |
| Difficult Purification | - Co-elution of product and urea byproduct (from DCC/EDC) - Similar polarity of starting materials and product | - For EDC, the urea byproduct is water-soluble and can be removed with aqueous washes.[18][20] For DCC, the urea is insoluble and can be filtered off.[13] - Optimize the column chromatography solvent system. Consider reverse-phase chromatography if necessary. |
Conclusion
The amide coupling reaction is a powerful tool for the synthesis of novel chemical entities. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can successfully incorporate (1-benzyl-1H-pyrazol-3-yl)methanamine into a wide range of molecules. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and reliable synthesis of new amide-containing compounds.
References
-
Organic Synthesis. Acid-Amine Coupling using HBTU. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HBTU. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Oreate AI Blog. The Art of Amide Bond Formation: Connecting Molecules With Precision. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]
-
Aapptec Peptides. Carbodiimides and Additives. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
ResearchGate. What are the best reaction condition for amide coupling using HBTU?. [Link]
-
Biofilm Inhibitor Synthesis. Amide Workup. [Link]
-
PubChem. 1-benzyl-1H-pyrazol-3-amine. [Link]
-
Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
NIH. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]
-
PubChemLite. (1-benzyl-1h-pyrazol-3-yl)methanamine. [Link]
-
RSIS International. Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
EPA. 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. [Link]
-
PubMed. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. [Link]
-
PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
-
Connect Journals. Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)-2-Chlorobenzylcarbamates from. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. synplechem.com [synplechem.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. connectjournals.com [connectjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Lab Reporter [fishersci.co.uk]
- 10. The Art of Amide Bond Formation: Connecting Molecules With Precision - Oreate AI Blog [oreateai.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Protocol for reductive amination with (1-benzyl-1H-pyrazol-3-yl)methanamine
Executive Summary
This guide details the protocol for coupling (1-benzyl-1H-pyrazol-3-yl)methanamine with various carbonyl electrophiles via reductive amination. This building block is a critical scaffold in medicinal chemistry, often used to introduce a pyrazole moiety—a "privileged structure" found in numerous kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib, Ruxolitinib).
Unlike simple alkyl amines, this substrate features a pyrazole ring protected by a benzyl group. The protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is selected for its high chemoselectivity, allowing for "one-pot" processing without the need to isolate the intermediate imine, while preserving the N-benzyl protecting group which could be labile under catalytic hydrogenation conditions.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data | Notes |
| Compound Name | (1-benzyl-1H-pyrazol-3-yl)methanamine | |
| CAS Number | 1005378-65-3 | |
| Molecular Weight | 187.24 g/mol | |
| Structure | Pyrazole ring; N1-Benzyl; C3-Methanamine | Primary amine is the active nucleophile. |
| pKa (est.) | ~9.0 - 9.5 (Primary Amine) | Pyrazole nitrogens are significantly less basic. |
| Solubility | DCM, DCE, MeOH, THF | Avoid water/protic solvents for STAB initiation. |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; absorbs |
Mechanistic Insight
The reaction proceeds via the Abdel-Magid Protocol . The primary amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine (or iminium ion). STAB selectively reduces the imine in situ because the acetoxy groups reduce the hydridic character of the boron, making it less reactive toward the neutral aldehyde/ketone but highly reactive toward the protonated imine.
Figure 1: Reaction pathway. The success of the protocol relies on the rapid reduction of the Imine species by STAB, shifting the equilibrium to the right.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Reaction Time: 2 – 16 Hours Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Reagents
-
(1-benzyl-1H-pyrazol-3-yl)methanamine (1.0 equiv)[1]
-
Aldehyde/Ketone (1.0 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv; Essential for ketones)
-
Solvent: Anhydrous DCE (Preferred) or THF.
Step-by-Step Protocol
-
Preparation (T=0):
-
In an oven-dried vial equipped with a stir bar, dissolve the amine (187 mg, 1.0 mmol) and the carbonyl compound (1.0–1.1 mmol) in DCE (5 mL).
-
Note: If the carbonyl is a ketone, add Acetic Acid (60 µL, 1.0 mmol) at this stage to catalyze imine formation. For aldehydes, acid is optional but recommended if the reaction is sluggish.
-
-
Imine Formation (T= 0 to 30 min):
-
Stir at Room Temperature (RT) for 30 minutes under nitrogen.
-
Checkpoint: If using a sterically hindered ketone, extend this time to 2 hours or add 1.5 equiv of
.
-
-
Reduction (T= 30 min):
-
Add STAB (300–340 mg, 1.4–1.6 mmol) in a single portion.
-
Observation: Mild effervescence may occur. The reaction mixture usually remains a suspension.
-
-
Monitoring:
-
Stir at RT.[2] Monitor via LC-MS or TLC.
-
Target: Disappearance of the pyrazole-amine starting material.
-
TLC Stain: Ninhydrin (stains primary amine red/purple) or UV (254 nm). The product secondary amine will stain differently or less intensely with ninhydrin.
-
-
Quench & Workup:
-
Once complete, quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine , dry over
, and concentrate in vacuo.
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradient).
-
Note: The pyrazole nitrogen may streak on silica. Add 1%
or Triethylamine to the eluent.
-
Optimization & Troubleshooting
This protocol is a self-validating system. Use the following logic gates to troubleshoot:
| Scenario | Diagnosis | Corrective Action |
| No Reaction (SM remaining) | Imine formation is stalled. | Add Lewis Acid: Add 1.5 equiv Titanium(IV) isopropoxide ( |
| Dialkylation (Tertiary Amine) | Aldehyde is too reactive. | Stepwise Addition: Pre-form imine in MeOH at -10°C, then add |
| Low Yield (Sticky residue) | Boron complexation. | Acidic Workup: Quench with 1M HCl (if product is stable), wash with ether, then basify aqueous layer to pH 10 and extract. |
| Benzyl Cleavage | Incorrect reducing agent.[3] | Avoid Hydrogenation: Do not use |
Workflow Logic Diagram
Figure 2: Decision matrix for experimental execution.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. While less dangerous than
, it is still moisture-sensitive. Store in a desiccator. -
DCE (1,2-Dichloroethane): A suspected carcinogen. Handle in a fume hood. Green Alternative: If safety allows, substitute DCE with 2-MeTHF or Ethyl Acetate , though reaction kinetics may slow down.
-
Pyrazole Amine: Treat as a potential irritant. The biological activity of this specific scaffold (kinase inhibition potential) warrants using standard PPE (gloves, goggles, lab coat) to prevent transdermal absorption.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] J. Org.[4][3][5][6][10] Chem. 1996 , 61, 3849-3862.[4][5][6]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[5] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[5][10] J. Org.[4][3][5][6][10] Chem. 1990 , 55, 2552–2554.[5]
-
PubChem Compound Summary.(1-benzyl-1H-pyrazol-3-yl)methanamine.
Sources
- 1. PubChemLite - (1-benzyl-1h-pyrazol-3-yl)methanamine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 2. designer-drug.com [designer-drug.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. semanticscholar.org [semanticscholar.org]
Application of (1-benzyl-1H-pyrazol-3-yl)methanamine in peptide synthesis
Application Note: Integration of (1-benzyl-1H-pyrazol-3-yl)methanamine in Peptidomimetic Synthesis
Executive Summary
This technical guide details the application of (1-benzyl-1H-pyrazol-3-yl)methanamine (CAS: 400877-05-6) as a critical building block in peptide and peptidomimetic synthesis.[1] Unlike standard amino acids, this molecule functions as a C-terminal capping agent or a side-chain modifier .[1]
The 1-benzyl-1H-pyrazol-3-yl moiety is a privileged pharmacophore, frequently utilized to enhance metabolic stability, improve lipophilicity, and target specific kinase domains (e.g., RIP1 kinase) or G-protein coupled receptors (GPCRs). This guide provides validated protocols for coupling this amine to peptide backbones, ensuring high yield and purity while mitigating side reactions associated with the pyrazole nitrogen.
Chemical Profile & Handling
Before initiating synthesis, the physicochemical properties of the building block must be understood to select appropriate solvents and coupling conditions.
| Property | Specification |
| Chemical Name | (1-benzyl-1H-pyrazol-3-yl)methanamine |
| CAS Number | 400877-05-6 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Physical State | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM.[1] Slightly soluble in water.[1] |
| pKa (Calculated) | ~9.0 (Primary amine), ~2.5 (Pyrazole N2) |
| Storage | 2–8°C, Hygroscopic. Store under inert gas (Ar/N₂). |
Handling Precaution: The free base is prone to absorbing atmospheric CO₂ to form carbamates.[1] It is recommended to store as the HCl salt and neutralize in situ or use fresh free base.[1]
Core Application: C-Terminal Functionalization
The primary application of this molecule is the C-terminal capping of peptide sequences.[1] This modification transforms a standard peptide acid into a peptide-heterocycle hybrid , often resulting in:
-
Protease Resistance: The non-natural C-terminus blocks carboxypeptidase degradation.[1]
-
Pharmacophore Insertion: The benzyl-pyrazole group can engage in
- stacking or hydrophobic interactions within a binding pocket.[1]
Mechanism of Action
The reaction utilizes standard amide coupling chemistry.[1] The carboxylic acid of the N-protected peptide is activated (typically as an ester or anhydride), which then undergoes nucleophilic attack by the primary amine of the (1-benzyl-1H-pyrazol-3-yl)methanamine.
Critical Consideration: The pyrazole ring contains a pyridinic nitrogen (N2).[1] While weakly basic, it does not compete significantly with the primary amine for acylation under standard conditions. However, it can coordinate with metal catalysts if used in subsequent steps.[1]
Experimental Protocols
Protocol A: Solution-Phase Coupling (Standard)
Best for: Modifying short peptide fragments or valuable intermediates.[1]
Reagents:
-
Peptide: N-protected peptide acid (1.0 equiv)[1]
-
Amine: (1-benzyl-1H-pyrazol-3-yl)methanamine (1.2 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM[1]
Step-by-Step Procedure:
-
Activation: Dissolve the N-protected peptide (e.g., Boc-Phe-OH) and HATU in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv) and stir at room temperature (RT) for 5 minutes to generate the activated ester.
-
Amine Addition: Add (1-benzyl-1H-pyrazol-3-yl)methanamine (1.2 equiv) dissolved in a minimal amount of DMF. If using the HCl salt of the amine, add the remaining 1.0 equiv of DIPEA here to neutralize.
-
Reaction: Stir at RT under Nitrogen for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the acid mass and appearance of
(mass of amine minus H₂O). -
Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (2x), 1M HCl (2x), and Brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient) is usually sufficient.[1]
Protocol B: Solid-Phase Side-Chain Modification
Best for: Anchoring the pyrazole moiety to Asp/Glu side chains.[1]
Reagents:
-
Resin: Peptide attached to Rink Amide or Wang resin (Side chain of Asp/Glu deprotected/free).[1]
-
Coupling Agent: PyBOP (3 equiv)[1]
-
Base: NMM (N-methylmorpholine) (6 equiv)[1]
Step-by-Step Procedure:
-
Resin Prep: Swell resin in DMF for 20 min.
-
Cocktail Prep: Dissolve (1-benzyl-1H-pyrazol-3-yl)methanamine (3 equiv), PyBOP (3 equiv), and NMM (6 equiv) in DMF.
-
Coupling: Add cocktail to the resin. Shake at RT for 2–4 hours.
-
Wash: Drain and wash resin with DMF (3x), DCM (3x), DMF (3x).
-
Validation: Perform a mini-cleavage and analyze by HPLC/MS to confirm complete conversion of the acid side chain to the pyrazole-amide.
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic and chemical pathway for incorporating this building block.
Figure 1: Decision tree and workflow for the incorporation of (1-benzyl-1H-pyrazol-3-yl)methanamine into peptide scaffolds.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance or poor activation.[1] | Switch from HATU to COMU or PyAOP .[1] Increase reaction time. |
| Precipitation | Poor solubility of the pyrazole salt.[1] | Ensure DIPEA is added before the amine salt.[1] Use NMP instead of DMF as solvent.[1] |
| Side Products | Acylation of Pyrazole N2 (Rare).[1] | Ensure stoichiometric control (1.1 equiv activated ester). Do not use large excess of acylating agent.[1] |
| Incomplete Deprotection | (If using protected analog) | This molecule is usually used unprotected.[1] If using a protected variant, check TFA scavenger cocktail.[1] |
References
-
PubChem. (2023).[1] Compound Summary: (1-benzyl-1H-pyrazol-3-yl)methanamine.[1] National Library of Medicine.[1] [Link][1]
-
Poon, S. F., et al. (2009).[1][2] "Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics." Journal of Medicinal Chemistry, 52(21), 6535-6538.[2] [Link]
-
Li, X., et al. (2016).[1] "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design, 87(4).[1] [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
Troubleshooting & Optimization
Improving solubility of (1-benzyl-1H-pyrazol-3-yl)methanamine in aqueous buffers
Technical Support Center: Solubility Optimization Guide Subject: (1-benzyl-1H-pyrazol-3-yl)methanamine [CAS: 1005378-65-3] Ticket Priority: High (Experimental Blocking)[1]
Executive Summary
You are likely encountering precipitation because (1-benzyl-1H-pyrazol-3-yl)methanamine behaves as a lipophilic weak base.[1] Its physicochemical profile is dominated by two competing forces:[1]
-
Hydrophobicity: The benzyl group and pyrazole ring drive aggregation in aqueous media.[1]
-
Ionization: The primary methanamine tail (
) is your only "solubility handle."[1][2]
The Critical Insight: At physiological pH (7.4), this compound is at risk of deprotonation. If the amine loses its positive charge, the molecule reverts to its "free base" form, which is practically insoluble in water.
Module 1: Diagnostic & Immediate Rescue
Before altering your formulation, use this logic flow to identify the root cause of the precipitation.
Figure 1: Diagnostic decision tree for identifying the cause of precipitation.
Module 2: The pH Strategy (The "Gold Standard")
The Science: The primary amine on the methyl linker likely has a pKa between 8.5 and 9.5 (slightly lower than typical alkyl amines due to the electron-withdrawing pyrazole ring).[1][2]
-
pH < pKa: The nitrogen is protonated (
).[1] The molecule is a salt and soluble. -
pH > pKa: The nitrogen is neutral (
).[1] The molecule is a greasy rock.
Troubleshooting Q&A:
Q: I dissolved the solid in DMSO, but it crashed when I added PBS (pH 7.4). Why? A: This is the "pH Shock" phenomenon. Your DMSO stock contains the neutral free base. When you dilute into PBS (pH 7.4), the buffer capacity prevents the amine from grabbing a proton. The molecule remains neutral and precipitates immediately.
Protocol: The "Acid-First" Dilution Method Do not add DMSO stock directly to neutral buffer.[1][2]
-
Prepare Acidic Buffer: Make a 50 mM Acetate or Citrate buffer at pH 5.0 .
-
Dilute: Add your DMSO stock to this acidic buffer first.[1][2]
-
Result: The low pH forces protonation (
) before the molecule has a chance to aggregate.[1] -
Neutralize (Cautiously): If your assay requires pH 7.4, slowly titrate the solution up using dilute NaOH, but stop if you see turbidity.[1]
Module 3: Cosolvent Systems (When pH is fixed)
If your assay must be at pH 7.4 and the compound precipitates, you must reduce the dielectric constant of the solvent to accommodate the benzyl group.
Solvent Compatibility Matrix
| Solvent | Recommended Range | Role | Warning |
| DMSO | 1% - 5% (v/v) | Disrupts lattice energy | High % inhibits many enzymes.[1][2] |
| PEG 400 | 10% - 20% (v/v) | Interfacial tension reducer | Can cause osmotic stress in cell assays.[1][2] |
| Ethanol | < 5% | Volatile cosolvent | Evaporation changes concentration over time.[1] |
Protocol: The "Sandwich" Method
-
Dissolve compound in 100% DMSO (Stock A).
-
Prepare PEG 400 (Intermediate B).[1]
-
Mix Stock A + Intermediate B (Ratio 1:4). This creates a pre-solubilized environment.[1][2]
-
Slowly add this mix to your aqueous buffer with rapid vortexing.
Module 4: Advanced Encapsulation (Cyclodextrins)
The Science:
The benzyl group (hydrophobic ring) is an ideal "guest" for the cavity of
Q: When should I use Cyclodextrins? A: Use this when you cannot lower the pH (e.g., cell culture) and cannot use high DMSO (sensitive enzymes).[1]
Protocol: HP-
-
Prepare a 20% (w/v) HP-
-CD solution in water.[1][2] -
Add your compound (solid or DMSO stock) to this solution.[1][2]
-
Sonication is mandatory: Sonicate for 15-30 minutes at 30°C. The mechanical energy helps the benzyl group enter the CD cavity.[1][2]
-
Filter sterilize (0.22 µm).[1]
Figure 2: Schematic of the host-guest interaction stabilizing the benzyl moiety.
References & Authoritative Grounding
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (Validates the mechanism of benzyl group inclusion in
-CD). -
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. (Foundational text on pKa-dependent solubility and salt selection).
-
Beilstein J. Org.[1][2] Chem. (2013).[1][3][4][5] Investigation of inclusion of volatile derivatives of benzene in
-cyclodextrin. (Specific evidence regarding benzyl/benzene ring affinity for cyclodextrin cavities). -
PubChem Compound Summary. (1-benzyl-1H-pyrazol-3-yl)methanamine.[1] (Structural verification and physicochemical properties).
-
[1]
-
Sources
- 1. PubChemLite - (1-benzyl-1h-pyrazol-3-yl)methanamine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 2. CAS 612511-81-6: (1-Methyl-1H-pyrazol-3-yl)methylamine [cymitquimica.com]
- 3. BJOC - Space filling of β-cyclodextrin and β-cyclodextrin derivatives by volatile hydrophobic guests [beilstein-journals.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during acylation of (1-benzyl-1H-pyrazol-3-yl)methanamine
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the Technical Support Center for the acylation of (1-benzyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this specific chemical transformation. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Chemistry: The Challenge of Selectivity
The acylation of (1-benzyl-1H-pyrazol-3-yl)methanamine presents a classic chemoselectivity challenge. The molecule possesses two distinct nucleophilic sites: the primary exocyclic amine and the sp2-hybridized nitrogen atoms of the pyrazole ring. The desired reaction is the selective acylation of the more nucleophilic primary amine to form the corresponding amide. However, under certain conditions, several side reactions can occur, leading to a mixture of products and a decrease in the yield of the target molecule.
The primary amine is generally more nucleophilic than the pyrazole ring nitrogens due to the lone pair of electrons on the pyrazole nitrogens being part of the aromatic sextet. However, the basicity of the reaction medium and the reactivity of the acylating agent can significantly influence the reaction pathway.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a practical, question-and-answer-formatted troubleshooting guide to address the most common issues encountered during the acylation of (1-benzyl-1H-pyrazol-3-yl)methanamine.
| Issue/Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Low yield of the desired amide, presence of multiple spots on TLC. | Competitive N-acylation of the pyrazole ring. | 1. Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sufficient to neutralize the HCl generated during the reaction without promoting deprotonation and subsequent acylation of the less nucleophilic pyrazole nitrogen.[1][2] 2. Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature). This reduces the overall reactivity of the system and favors the kinetically controlled acylation of the more nucleophilic primary amine. |
| Formation of a di-acylated product (acylation on both the primary amine and a pyrazole nitrogen). | Excess acylating agent and/or a highly reactive acylating agent. | 1. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess can drive the reaction towards less favorable pathways. 2. Acylating Agent Reactivity: If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive alternative such as an acid anhydride. This can provide greater control over the reaction.[3] |
| Hydrolysis of the acylating agent, leading to low conversion. | Presence of water in the reaction mixture, especially under Schotten-Baumann conditions. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Schotten-Baumann Modification: If using aqueous base (Schotten-Baumann), add the acylating agent slowly to the biphasic mixture with vigorous stirring. This minimizes the time the acylating agent is in contact with the aqueous phase, reducing hydrolysis.[4][5] A flow chemistry setup can also be highly effective in suppressing hydrolysis.[5] |
| Starting material remains unreacted despite the presence of the acylating agent. | In-situ salt formation of the primary amine. | 1. Order of Addition: Add the base to the solution of the amine before adding the acylating agent. This ensures the primary amine is in its free base form and readily available for nucleophilic attack. If the amine is available as a salt (e.g., hydrochloride), an additional equivalent of base is required. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for selective acylation of the primary amine?
A1: The three most critical parameters are:
-
Choice of Base: A non-nucleophilic organic base is crucial to avoid deprotonation of the pyrazole ring.
-
Stoichiometry of the Acylating Agent: A slight excess is optimal to drive the reaction to completion without promoting side reactions.
-
Temperature: Lower temperatures favor the selective acylation of the more reactive primary amine.
Q2: Can I use Schotten-Baumann conditions for this reaction?
A2: Yes, Schotten-Baumann conditions (an organic solvent and an aqueous base like NaOH or K2CO3) can be employed.[4] However, careful control of the addition rate of the acylating agent and vigorous stirring are essential to minimize its hydrolysis. For sensitive substrates, a biphasic system with an organic base in the organic layer might offer better control.
Q3: My TLC shows a new spot that is less polar than my desired product. What could it be?
A3: A less polar spot could indicate the formation of a di-acylated product, where both the primary amine and one of the pyrazole nitrogens have been acylated. This is more likely to occur with an excess of a highly reactive acylating agent. You can confirm this by mass spectrometry.
Q4: How does the benzyl group on the pyrazole nitrogen influence the reaction?
A4: The benzyl group at the N1 position of the pyrazole ring introduces steric hindrance around the N2 nitrogen.[1][2] This steric bulk further disfavors the acylation of the adjacent N2 nitrogen, thus aiding in the selective acylation of the exocyclic primary amine at the C3 position.
Optimized Experimental Protocol: Selective Acylation of (1-benzyl-1H-pyrazol-3-yl)methanamine
This protocol is designed to maximize the yield of the desired N-acylated product while minimizing side reactions.
Materials:
-
(1-benzyl-1H-pyrazol-3-yl)methanamine
-
Acylating agent (e.g., acyl chloride or acid anhydride)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-benzyl-1H-pyrazol-3-yl)methanamine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise with stirring.
-
Acylating Agent Addition: Slowly add a solution of the acylating agent (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway and potential side reactions during the acylation of (1-benzyl-1H-pyrazol-3-yl)methanamine.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Purification Strategies for (1-benzyl-1H-pyrazol-3-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted (1-benzyl-1H-pyrazol-3-yl)methanamine from reaction mixtures. As a key building block in modern synthesis, its efficient removal is critical for obtaining pure products and ensuring the reliability of downstream applications. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot your specific purification challenges.
Understanding the Challenge: Key Properties
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of (1-benzyl-1H-pyrazol-3-yl)methanamine that govern its behavior in different separation techniques.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₁H₁₃N₃[1] | - |
| Molecular Weight | 187.24 g/mol [1] | Influences diffusion and chromatographic behavior. |
| Physical Form | Liquid[1] | Prevents simple filtration unless the product is a solid. |
| Key Functional Group | Primary Aliphatic Amine (-CH₂NH₂) | The primary site of basicity (pKa of conjugate acid typically ~10-11), making it highly amenable to protonation. This is the main handle for acid-based separation techniques. |
| Other Basic Sites | Pyrazole Nitrogens | Significantly less basic than the primary amine; their contribution to overall basicity is minor in the context of standard purification methods. |
| Solubility | Low in water; Soluble in common organic solvents (DCM, EtOAc, THF, etc.).[2] | The free base will reside in the organic phase during a standard aqueous workup. Its salt form (e.g., hydrochloride) is expected to be water-soluble.[3][4][5] |
Frequently Asked Questions & Troubleshooting
Q1: My product is a neutral compound (e.g., an amide or urea). What is the simplest method to remove the unreacted amine?
For reaction mixtures containing a neutral product, the most robust and straightforward purification method is Acid-Base Extraction . This technique leverages the basicity of the primary amine to selectively move it from the organic phase into an aqueous phase, leaving your neutral product behind.
The Principle: By washing the organic solution of your reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic (1-benzyl-1H-pyrazol-3-yl)methanamine is protonated. This forms an ammonium salt, which is ionic and therefore preferentially dissolves in the aqueous layer.[3][4][6] The neutral, non-basic product remains in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. Transfer this solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer. Note: If using a solvent less dense than water, the aqueous layer will be on the bottom.
-
Repeat: To ensure complete removal, repeat the acid wash (steps 2-4) one or two more times.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified neutral product.
Q2: I am struggling with emulsions during acid-base extraction. What can I do?
Emulsions, or the suspension of fine droplets of one liquid within another, are a common frustration. They are often caused by the presence of small amounts of polar, insoluble byproducts that act as surfactants.
Troubleshooting Steps:
-
Patience: Often, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, which can help to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel. This minimizes the energy input that creates emulsions but may require more washes to be effective.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can often break the fine droplets.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating layers.
Q3: My product is also basic (e.g., a secondary amine from reductive amination). How can I selectively remove the unreacted primary amine?
This is a more complex challenge, as both the starting material and the product have similar acid-base properties. Standard acid extraction will remove both. In this scenario, you must exploit the unique reactivity of the primary amine.
Scavenger resins are polymer-supported reagents designed to react with and "scavenge" specific functional groups from a solution.[7] The key advantage is that the reacted amine is now attached to a solid support and can be removed by simple filtration.[8]
For selectively removing a primary amine in the presence of a secondary or tertiary amine, an aldehyde-functionalized resin is the ideal choice.[9][10] The primary amine reacts to form a solid-supported imine, while the less nucleophilic secondary and tertiary amines react much more slowly or not at all.
Experimental Protocol: Scavenger Resin Purification
-
Dissolve: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).
-
Add Resin: Add the aldehyde-functionalized scavenger resin. A typical loading is 2-4 equivalents relative to the initial amount of the primary amine.
-
React: Stir the suspension at room temperature. Reaction progress can be monitored by TLC or LC-MS until the primary amine spot/peak disappears (typically 2-16 hours).
-
Filter: Filter the mixture through a sintered glass funnel or a cotton plug in a pipette.
-
Wash: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolate: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified secondary or tertiary amine product.
| Scavenger Resin Type | Target Functional Group | Comments |
| Aldehyde Resin | Primary Amines[9] | Ideal for this topic. Selective for primary over secondary/tertiary amines. |
| Isocyanate Resin | Primary & Secondary Amines[9] | Not selective. Useful for removing all non-tertiary amines. |
| Isatoic Anhydride Resin | Primary & Secondary Amines[9] | Similar reactivity to isocyanate resins. |
| Sulfonyl Chloride Resin | Primary & Secondary Amines | Forms sulfonamides. Not selective. |
Standard flash chromatography on silica gel is often problematic for amines, which tend to streak and show poor separation due to strong acidic interactions with the silica surface.[11][12]
Solutions for Chromatographic Purification:
-
Mobile Phase Modifier: Add a small percentage (0.5-2%) of a competing base like triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., EtOAc/Hexane or DCM/MeOH).[11][13] The modifier neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases:
-
Amine-functionalized Silica: This is an excellent, commercially available option where the silica surface is treated to be basic, minimizing unwanted interactions and often allowing for simpler hexane/EtOAc solvent systems.[12]
-
Basic Alumina: Can be effective for the purification of amines, but its activity can sometimes lead to compound degradation.[14][15] It is generally less predictable than amine-functionalized silica.
-
In some cases, it is possible to selectively precipitate one amine from a mixture. This relies on finding a specific acid and solvent combination where the salt of one amine is insoluble while the other remains in solution.
A recently highlighted method uses trichloroacetic acid (TCA).[16][17] Addition of TCA to a mixture of amines in a non-polar solvent (like EtOAc or pentane) can induce the precipitation of the trichloroacetate salt. The filtered salt can then be carefully heated under vacuum, which causes the TCA to decompose into volatile chloroform and CO₂, regenerating the pure, free amine.[16][17] This advanced technique requires careful optimization of solvents and conditions for your specific mixture.
Q4: How do I choose the best purification strategy?
The optimal strategy depends on the properties of your product and the scale of your reaction. Use the following decision tree to guide your choice.
References
-
Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Journal of Combinatorial Chemistry, 1(5), 441-445. Available at: [Link]
- Stark, K. (2002). Scavenger resin and processes for the use thereof. Google Patents, US6897262B2.
-
Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. Available at: [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Available at: [Link]
- BASF SE. (2010). Process for the purification of pyrazoles. Google Patents, DE102009060150A1.
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Available at: [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available at: [Link]
-
PubChem. (n.d.). 1-benzyl-1H-pyrazol-3-amine. Compound Summary for CID 1508616. Available at: [Link]
-
PubChem. (n.d.). 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine. Compound Summary for CID 64455293. Available at: [Link]
-
Reddit. (2024). Amine workup. r/Chempros. Available at: [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Available at: [Link]
- BASF SE. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Flash Chromatography Blog. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Flash Chromatography Blog. Available at: [Link]
-
PubChemLite. (n.d.). (1-benzyl-1h-pyrazol-3-yl)methanamine. Available at: [Link]
-
JETIR. (2021). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 8(6). Available at: [Link]
- Google Patents. (1998). Process for removing primary amines from an amine-containing stream. US6011156A.
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Available at: [Link]
-
Follana, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 216-222. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. Available at: [Link]
-
YouTube. (2012). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. iProf India. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Chemistry Department. Available at: [Link]
-
Follana, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. Available at: [Link]
Sources
- 1. (1-benzyl-1H-pyrazol-3-yl)methanamine | 1005378-65-3 [sigmaaldrich.com]
- 2. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. columbia.edu [columbia.edu]
- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for Pyrazole Methanamine Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of pyrazole methanamines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of the pyrazole Mannich reaction. The selection of an appropriate solvent system is arguably one of the most critical parameters influencing the success of this reaction, dictating everything from yield and purity to regioselectivity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): The Underlying Science
This section addresses fundamental questions about the reaction and the critical role of the solvent. Understanding these principles is the first step toward rational optimization.
Q1: What is the pyrazole methanamine reaction and what is its mechanism?
The reaction to form a pyrazole methanamine is a specific application of the well-established Mannich reaction. It involves the aminoalkylation of an acidic proton on the pyrazole ring's nitrogen. The three key components are:
-
A pyrazole with at least one N-H proton.
-
A non-enolizable aldehyde, typically formaldehyde (used as paraformaldehyde or formalin).
-
A primary or secondary amine.
The reaction proceeds through the formation of a highly electrophilic Eschenmoser-like salt or, more commonly, an iminium ion from the condensation of formaldehyde and the amine. The nucleophilic pyrazole nitrogen then attacks this iminium ion to form the N-C-N linkage of the final product.
The solvent's primary role here is to facilitate the formation of the reactive iminium intermediate and to ensure all reactants are in solution to allow the nucleophilic attack to proceed.
Caption: Mechanism of the Pyrazole Mannich Reaction.
Q2: Why is solvent selection so critical for this specific reaction?
Solvent choice is paramount because it directly influences multiple, often competing, factors:
-
Solubility: The pyrazole starting material, the amine, and the formaldehyde source (especially solid paraformaldehyde) must all be adequately soluble for the reaction to proceed efficiently. Poor solubility is a common cause of low or inconsistent yields.[1]
-
Reaction Rate: The formation of the iminium ion is often the rate-limiting step. Polar solvents can stabilize this charged intermediate, accelerating the reaction. However, overly protic solvents can solvate the amine, reducing its nucleophilicity and slowing the initial condensation.
-
Regioselectivity: For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position. The solvent can influence this outcome by differentially solvating the two nitrogen atoms or by mediating the proton transfer steps. For instance, fluorinated alcohols have been shown to dramatically improve regioselectivity in related pyrazole syntheses.
-
Side Reactions: The solvent can either promote or suppress side reactions. For example, in highly polar, hot conditions, formaldehyde can polymerize or undergo undesired side reactions. Using a less polar solvent might be necessary to improve chemoselectivity.
-
Work-up and Purification: The solvent's boiling point and miscibility with water are critical for practical product isolation. A high-boiling solvent like DMF or NMP can be difficult to remove, while a solvent like ethanol or acetonitrile is easily removed under reduced pressure.[1]
Q3: How does solvent choice impact the N1 vs. N2 regioselectivity challenge?
This is a classic challenge in pyrazole chemistry. The two ring nitrogens have different electronic environments; N1 is considered "pyrrole-like" and N2 is "pyridine-like".[2] The outcome of N-alkylation depends on a delicate balance of steric hindrance, electronics, and reaction conditions (SN1 vs. SN2 character).
The solvent plays a key role in two ways:
-
Hydrogen Bonding: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the "pyridine-like" N2 nitrogen. This can sterically hinder the approach of the electrophile to N2, potentially favoring attack at N1.
-
Stabilization of Intermediates: The polarity of the solvent can influence the transition state. In some cases, a more polar solvent might favor the formation of the thermodynamically more stable product, while a less polar solvent could lead to the kinetically controlled product. While less studied for the Mannich reaction specifically, the principle of using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) to create a unique hydrogen-bonding environment has been proven to dramatically steer regioselectivity in other pyrazole syntheses and is a worthwhile strategy to explore.
Troubleshooting Guide: From Failed Reactions to Pure Products
This section is formatted to directly address the most common issues encountered in the lab.
Q: My reaction has a very low yield or did not proceed at all. What should I do?
Probable Cause 1: Poor Solubility of Reactants Your pyrazole or amine may not be soluble in the chosen solvent. If using paraformaldehyde, its depolymerization and dissolution can be slow and is often the rate-limiting factor.
-
Solution A - Change Solvent: Switch to a solvent with higher solubilizing power. If you started with a non-polar solvent like toluene, try a more polar aprotic solvent like acetonitrile or DMF. If you used ethanol, a higher-boiling alcohol like isopropanol or n-butanol might improve solubility and allow for a higher reaction temperature.[1]
-
Solution B - Use a Co-Solvent: Adding a small amount of a polar aprotic solvent like DMF or NMP (5-10% v/v) to a less polar system can dramatically improve solubility without drastically changing the overall solvent character.
-
Solution C - Use an Alternative Formaldehyde Source: Switch from paraformaldehyde to an aqueous solution of formaldehyde (formalin). This often resolves solubility issues but introduces water, which may or may not be desirable for your specific reaction.
Probable Cause 2: Suboptimal Reaction Temperature Many Mannich reactions require heating to proceed at a reasonable rate. The reaction may be sluggish at room temperature.
-
Solution: Increase the reaction temperature. If you are limited by the boiling point of your solvent (e.g., ethanol at ~78 °C), switch to a higher-boiling solvent such as toluene (~111 °C) or xylene (~140 °C) to drive the reaction to completion.[1] Always monitor for potential product decomposition at higher temperatures using TLC or LC-MS.
Caption: Troubleshooting Workflow for Low Reaction Yield.
Q: I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve regioselectivity?
Probable Cause: The solvent system does not adequately differentiate between the two nitrogen nucleophiles.
-
Solution A - Use Fluorinated Alcohols: This is a powerful but often overlooked technique. Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have unique properties, including strong hydrogen-bond donating ability but low nucleophilicity. They can dramatically alter the electronic environment around the pyrazole, often leading to excellent regioselectivity where traditional solvents fail.
-
Solution B - Vary Solvent Polarity: Systematically screen a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile, DMF) and polar protic (ethanol, isopropanol). You may find a "sweet spot" where the selectivity is maximized.
-
Solution C - Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Lower temperatures often favor the kinetically controlled product, which may be a single isomer.
-
Post-Reaction Separation Strategy: If chemical optimization fails, separation of regioisomers can sometimes be achieved through specialized chromatography (e.g., using neutral alumina instead of silica gel) or by fractional crystallization of the free base or a salt derivative.[3]
Q: My reaction is messy, with multiple side products and baseline material on the TLC. What's going wrong?
Probable Cause: The reaction conditions are too harsh, or the solvent is promoting side reactions.
-
Solution A - Reduce Temperature: High temperatures can lead to the decomposition of the iminium intermediate or the final product, as well as polymerization of formaldehyde. Running the reaction at a milder temperature for a longer time can often provide a cleaner reaction profile.
-
Solution B - Change Solvent Class: Highly polar, high-boiling solvents like DMF can sometimes promote side reactions. Switching to a less aggressive solvent like ethanol, isopropanol, or even acetonitrile can lead to a cleaner outcome. In some cases, solvent-free conditions have been shown to be effective for pyrazole synthesis, reducing side products.[4]
-
Solution C - Control Stoichiometry: Ensure you are using the correct stoichiometry. An excess of formaldehyde or amine can lead to undesired side products, such as the formation of bis-pyrazole methanes or other complex structures. Consider the slow addition of one component to maintain a low concentration of the reactive intermediate.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Optimization
This protocol provides a framework for efficiently testing multiple solvents to identify the optimal conditions for your specific substrates.
Methodology:
-
Setup: Arrange a series of identical reaction vials or small round-bottom flasks, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add the pyrazole (1.0 eq) and the amine (1.1 eq).
-
Solvent Addition: Add the test solvent (to achieve a concentration of ~0.5 M) to each respective vial. See the table below for a suggested screening set.
-
Formaldehyde Addition: Add paraformaldehyde (1.2 eq) to each vial.
-
Reaction: Seal the vials and place them in a heating block set to a standard temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 4 hours, 12 hours), take a small aliquot from each reaction, dilute it, and analyze by TLC and/or LC-MS. Compare the consumption of starting material and the formation of the desired product(s) and any byproducts.
-
Analysis: Based on the results, identify the solvent(s) that provide the best combination of conversion, selectivity, and clean reaction profile for further optimization.
Table 1: Recommended Solvent Screening Set
| Solvent Class | Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| Polar Protic | Ethanol | 78 | 24.5 | Traditional, good H-bond donor, easy to remove. |
| Isopropanol | 82 | 19.9 | Slightly less polar, higher boiling than EtOH. | |
| 2,2,2-Trifluoroethanol (TFE) | 74 | 26.7 | Strong H-bond donor, can enhance regioselectivity. | |
| Polar Aprotic | Acetonitrile | 82 | 37.5 | Medium polarity, easy to remove. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High polarity, excellent solvent, but difficult to remove.[1] | |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very high polarity, can serve as both solvent and oxidant in some cases.[5] | |
| Non-Polar | Toluene | 111 | 2.4 | Low polarity, allows for azeotropic water removal. |
| 1,4-Dioxane | 101 | 2.2 | Ethereal, moderately polar, water-miscible. | |
| Green Solvents | Water | 100 | 80.1 | Environmentally benign, may require catalyst.[6] |
Protocol 2: General Procedure for Pyrazole Methanamine Synthesis
This is a representative starting point. It should be optimized based on your specific substrates and the results from your solvent screening.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole (10 mmol, 1.0 eq), the chosen secondary amine (11 mmol, 1.1 eq), and the optimal solvent identified from screening (e.g., ethanol, 20 mL).
-
Addition of Reactants: Begin stirring the solution and add paraformaldehyde (12 mmol, 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (or the optimized temperature).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts or formaldehyde. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization.
References
-
Vdovin, O., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Polycyclic Aromatic Compounds. [Link]
-
Chemistry Stack Exchange (2016). How are solvents chosen in organic reactions?. Stack Exchange. [Link]
-
Organic Chemistry Portal (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
El-Malah, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
IntechOpen (2020). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. IntechOpen. [Link]
-
Alinezhad, H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Sciences. [Link]
-
ResearchGate (2015). Solvent effect on Mannich reaction. ResearchGate. [Link]
-
Der Pharma Chemica (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
Sources
Validation & Comparative
Structural Elucidation & Isomeric Differentiation of (1-benzyl-1H-pyrazol-3-yl)methanamine via ESI-MS/MS
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of (1-benzyl-1H-pyrazol-3-yl)methanamine (
This document moves beyond standard spectral listing to offer a comparative fragmentation analysis. It details the mechanistic causality of ion formation under Electrospray Ionization (ESI) and provides a self-validating protocol for distinguishing the 3-substituted scaffold from its 5-substituted analog based on the "ortho-effect" and benzylic cleavage energetics.
Part 1: The Analytical Challenge
In the alkylation of 3(5)-substituted pyrazoles, a mixture of regioisomers (N1-substituted at the 3- or 5-position relative to the substituent) is thermodynamically inevitable.
-
Target Molecule: (1-benzyl-1H-pyrazol-3-yl)methanamine (Substituents are distal).
-
Primary Impurity: (1-benzyl-1H-pyrazol-5-yl)methanamine (Substituents are proximal).
Standard LC-UV often fails to baseline separate these isomers due to identical chromophores. MS/MS fragmentation provides the only definitive, high-throughput structural confirmation by exploiting the steric and electronic differences between the distal (3-yl) and proximal (5-yl) configurations.
Part 2: Fragmentation Mechanism & Pathway (ESI-CID)
Under positive ESI (
Primary Ionization Site
Protonation occurs preferentially at the primary amine (
Key Fragmentation Channels[2]
-
Channel A: Deamination (Neutral Loss of
, -17 Da)-
Mechanism: Inductive cleavage at the
bond of the methanamine side chain. -
Result: Formation of the benzyl-vinyl-pyrazole cation at
171 .
-
-
Channel B: Benzylic Cleavage (Formation of Tropylium,
91)-
Mechanism: The
bond connecting the benzyl group to the pyrazole is cleaved. The charge is retained on the benzyl fragment, which rearranges into the highly stable aromatic tropylium ion ( ). -
Dominance: This is typically the Base Peak (100% relative abundance) in standard collision energies (20-35 eV).
-
-
Channel C: Pyrazole Core Retention (
96/97)-
Mechanism: Charge retention on the pyrazole ring after the loss of the benzyl radical or neutral benzyl group.
-
Diagnostic Value: High importance. The intensity of this ion relative to the tropylium ion varies between isomers due to the stability of the resulting pyrazole cation.
-
Visualization: Fragmentation Pathway
The following diagram illustrates the collision-induced dissociation (CID) pathways.
Caption: ESI-CID fragmentation tree for (1-benzyl-1H-pyrazol-3-yl)methanamine showing parallel pathways of deamination and benzylic cleavage.
Part 3: Comparative Guide (3-yl vs. 5-yl Isomer)
This section provides the criteria to distinguish the target product from its 5-isomer impurity.
The "Ortho Effect" Principle
In the 5-isomer , the benzyl group on N1 is spatially close to the methanamine group on C5. This proximity allows for intramolecular hydrogen bonding or steric repulsion that is absent in the 3-isomer (where substituents are on opposite sides of the ring).
| Feature | Target: 3-Isomer (Distal) | Alternative: 5-Isomer (Proximal) | Differentiation Logic |
| Dominant (Base Peak) | High Intensity | Both contain the benzyl group, but the 3-isomer typically releases it more cleanly due to lack of steric hindrance. | |
| Moderate Intensity | Higher Relative Intensity | The "ortho" proximity in the 5-isomer facilitates intramolecular proton transfer, often accelerating the loss of ammonia compared to the 3-isomer. | |
| Lower Intensity | Moderate Intensity | The 5-isomer is sterically crowded. Relieving this strain by ejecting the large benzyl group is energetically favorable, often yielding a higher ratio of the pyrazole core ion compared to the 3-isomer. | |
| Retention Time (C18) | Earlier Elution | Later Elution | The 3-isomer is more polar (extended dipole) and interacts more with the mobile phase. The 5-isomer is more compact/lipophilic. |
Quantitative Diagnostic Ratio
To self-validate your identification, calculate the Deamination Ratio (DR) :
-
3-Isomer: Typically Low DR (< 0.2). The formation of stable Tropylium (
91) outcompetes deamination. -
5-Isomer: Typically High DR (> 0.5). Proximity effects enhance the deamination pathway.
Part 4: Experimental Protocol
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap, but is adaptable to Triple Quadrupole (QqQ) systems.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Formic acid is crucial to ensure protonation of the primary amine for ESI efficiency.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometer Settings (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the benzyl group).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Specific Isomer Check: Acquire fixed spectra at 20 eV (Soft) and 40 eV (Hard).
-
Rationale: At 20 eV, the
171 (Deamination) peak is most sensitive to isomeric differences. At 40 eV, 91 dominates both spectra, obscuring structural details.
-
Workflow Diagram
Caption: Step-by-step decision workflow for confirming the identity of (1-benzyl-1H-pyrazol-3-yl)methanamine.
References
-
Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study." Journal of Mass Spectrometry.
- Context: Establishes the competition between deamination and benzylic cleavage in benzylamine deriv
-
Kéki, S., et al. (2005). "Mass spectrometry of pyrazoles." Rapid Communications in Mass Spectrometry.
- Context: Provides foundational rules for pyrazole ring fragment
-
Elguero, J., et al. (2002). "Pyrazoles as drugs: Facts and fantasies." Journal of Medicinal Chemistry.
- Context: Discusses the synthetic prevalence of 3- vs 5-isomers and the necessity of structural differenti
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. Context: The authoritative text on the formation of Tropylium ions ( 91) and the "Ortho Effect" in mass spectrometry.
Sources
HPLC Method Development Guide: Purity Analysis of (1-benzyl-1H-pyrazol-3-yl)methanamine
Executive Summary
Objective: Establish a robust, self-validating HPLC method for the purity analysis of (1-benzyl-1H-pyrazol-3-yl)methanamine (CAS: 1005378-65-3). The Challenge: This molecule presents a dual analytical challenge:
-
Basic Tailing: The primary methanamine moiety (
) interacts strongly with residual silanols on standard silica columns, causing peak tailing. -
Regioisomer Selectivity: Synthesis of N-alkylated pyrazoles frequently yields the N1-benzyl (desired) and N2-benzyl (impurity) regioisomers.[1] Standard C18 chemistry often fails to resolve these structurally identical isomers effectively.
This guide compares three distinct stationary phase technologies to determine the optimal protocol: Traditional C18 , Charged Surface Hybrid (CSH) C18 , and Biphenyl .
Part 1: The Comparative Study
We evaluated three method strategies to address the separation of the target analyte from its critical impurities (specifically the 1-benzyl-1H-pyrazol-5-yl regioisomer and synthetic precursors).[1]
The Baseline: Traditional C18 (Low pH)
-
Column: High-purity End-capped C18 (e.g., Agilent Zorbax Eclipse Plus),
.[1] -
Mechanism: Hydrophobic interaction.
-
Observation: While stable, this method suffers from "silanol overload." Even with end-capping, the protonated primary amine interacts with acidic silanols, resulting in asymptotic tailing (
). -
Verdict: Insufficient for high-precision purity analysis due to poor integration accuracy at the tail.
The Solution for Shape: Charged Surface Hybrid (CSH) C18
-
Column: Waters XSelect CSH C18,
. -
Mechanism: The stationary phase surface carries a low-level positive charge.[1] This repels the protonated amine analyte (Coulombic repulsion), effectively masking silanol interactions.
-
Observation: Drastic improvement in peak symmetry (
). However, selectivity between the benzyl regioisomers is driven solely by hydrophobicity, which is nearly identical for the isomers. -
Verdict: Excellent for Assay , but potentially weak for specific isomeric impurities.
The Solution for Selectivity: Biphenyl
-
Column: Kinetex Biphenyl or Restek Raptor Biphenyl,
(Core-Shell). -
Mechanism:
interactions.[1] The biphenyl phase engages with the benzyl and pyrazole aromatic systems. The steric position of the benzyl group (N1 vs N2) significantly alters the "fit" into the stationary phase's -cloud. -
Observation: Superior resolution (
) between regioisomers compared to C18. Peak shape is acceptable when used with acidic modifiers. -
Verdict: Recommended for Purity/Impurity profiling.
comparative Data Summary
| Parameter | Method A: Standard C18 | Method B: CSH C18 | Method C: Biphenyl (Recommended) |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / ACN | 0.1% Formic Acid / MeOH |
| Peak Tailing ( | 1.8 (Fail) | 1.08 (Excellent) | 1.15 (Pass) |
| Isomer Resolution ( | 1.2 (Marginal) | 1.5 (Pass) | 3.2 (Superior) |
| Theoretical Plates ( | ~8,000 | ~12,000 | ~18,000 |
| Mechanism | Hydrophobic | Hydrophobic + Ionic Repulsion | Hydrophobic + |
Part 2: Detailed Experimental Protocol (Recommended Method)
Based on the comparative data, the Biphenyl method is selected for its superior ability to resolve the critical regioisomer impurities while maintaining acceptable peak shape.
Reagents & Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in HPLC Grade Water (
). Note: The buffer salt is added to further suppress silanol activity. -
Solvent B (Organic): Methanol (LC-MS Grade).[1] Note: Methanol is preferred over Acetonitrile here to enhance
interactions. -
Diluent: 90:10 Water:Methanol.
Instrument Parameters
-
Column: Biphenyl Stationary Phase (e.g., Kinetex 2.6 µm Biphenyl, 100 x 4.6 mm).
-
Temperature: 35°C (Controlled temperature is critical for
reproducibility). -
Detection: UV @ 254 nm (Primary), 220 nm (Secondary).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.00 | 5 | Initial Hold (Trapping polar amines) |
| 1.00 | 5 | Start Gradient |
| 10.00 | 60 | Elution of Main Peak & Isomers |
| 12.00 | 95 | Column Wash |
| 14.00 | 95 | Hold Wash |
| 14.10 | 5 | Re-equilibration |
| 18.00 | 5 | End of Run |
Part 3: Visualizing the Method Logic
Workflow Decision Tree
The following diagram illustrates the logical pathway used to select the Biphenyl method over alternatives.
Caption: Decision matrix prioritizing regio-selectivity after addressing basic amine tailing.
Interaction Mechanism: Why Biphenyl?
This diagram details the molecular interactions occurring inside the column.
Caption: Biphenyl phases utilize Pi-Pi stacking for retention, minimizing the impact of unwanted silanol ionic interactions.
Part 4: Validation & System Suitability[2]
To ensure the method is "self-validating" (trustworthiness pillar), the following System Suitability Tests (SST) must be embedded in every analytical sequence:
-
Resolution Check: A mixture of the analyte and its 1-benzyl-1H-pyrazol-5-yl regioisomer must be injected.[1]
-
Acceptance Criteria: Resolution (
) 2.0.
-
-
Tailing Factor: Measured on the main peak.
-
Acceptance Criteria:
1.3.
-
-
Precision: 5 replicate injections of the standard.
-
Acceptance Criteria: %RSD
2.0% for Area.
-
Troubleshooting Guide
-
Issue: Peak splitting.
-
Cause: Sample solvent mismatch. The amine is very polar; if dissolved in 100% MeOH, it may precipitate or travel faster than the solvent front upon injection.
-
Fix: Ensure diluent matches the initial mobile phase (high water content).
-
-
Issue: Retention time drift.
-
Cause: pH fluctuation affecting the amine protonation state.
-
Fix: Use buffered mobile phase (Ammonium Formate) rather than just acid additive.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Waters Corporation. (2020). CSH Technology: Overcoming Peak Tailing for Basic Compounds. Link
-
Phenomenex. (2018).[4] Selectivity of Biphenyl Stationary Phases for Aromatic Isomers. Link
-
PubChem. (2025). Compound Summary: (1-benzyl-1H-pyrazol-3-yl)methanamine.[1][5] Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Sources
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. ijcpa.in [ijcpa.in]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1005378-65-3|(1-Benzyl-1H-pyrazol-3-yl)methanamine|BLD Pharm [bldpharm.com]
Spectroscopic differentiation of N1-benzyl and N2-benzyl pyrazole isomers
An In-Depth Guide to the Spectroscopic Differentiation of N1-Benzyl and N2-Benzyl Pyrazole Isomers for Researchers in Drug Development
As a Senior Application Scientist, I've frequently encountered the analytical challenge of distinguishing between N1 and N2-substituted pyrazole isomers, a common hurdle in medicinal chemistry. The regioselectivity of N-alkylation of pyrazoles is often difficult to control, leading to isomeric mixtures that can complicate drug development, as different isomers can exhibit varied biological activities and toxicological profiles. This guide provides a comprehensive, experience-driven approach to unequivocally differentiate these isomers using modern spectroscopic techniques, emphasizing not just the "how" but the "why" behind the experimental choices.
The Core Challenge: Distinguishing N1- and N2-Benzyl Pyrazoles
The reaction of a pyrazole with an electrophile, such as benzyl bromide, can result in substitution at either of the two nitrogen atoms of the pyrazole ring, yielding N1-benzyl and N2-benzyl isomers. The challenge lies in the subtlety of their structural differences, which requires a robust analytical strategy for unambiguous identification.
Caption: General structures of N1- and N2-benzyl pyrazole isomers.
The Spectroscopic Toolkit: A Multi-faceted Approach
While several techniques can provide clues, a combination of Nuclear Magnetic Resonance (NMR) methods offers the most definitive and reliable differentiation.
¹H NMR Spectroscopy: The Initial Assessment
Proton NMR is typically the first and most accessible tool employed. The key to differentiation lies in the electronic environment of the pyrazole ring protons, which is influenced by the position of the bulky benzyl group.
-
Causality: In the N1-benzyl isomer, the benzyl group is adjacent to the C5 proton, leading to a significant anisotropic effect. This effect, arising from the circulation of electrons in the phenyl ring, typically deshields the C5 proton, causing it to resonate at a higher chemical shift (further downfield) compared to the C3 and C4 protons. In contrast, the N2-benzyl isomer is symmetrical, rendering the C3 and C5 protons chemically equivalent.
-
Expected Observations:
-
N1-Benzyl Isomer: Three distinct signals for the pyrazole ring protons (H3, H4, and H5). The H5 proton will typically be the most downfield.
-
N2-Benzyl Isomer: Due to symmetry, only two signals will be observed for the pyrazole ring protons: one for the equivalent H3 and H5 protons, and one for the H4 proton. The integration of the H3/H5 signal will be 2H.
-
The chemical shift of the benzylic methylene protons (CH₂) also provides a valuable diagnostic clue. The proximity to two nitrogen atoms in the N1 isomer often results in a slightly different electronic environment compared to the N2 isomer.
¹³C NMR Spectroscopy: Corroborating Evidence
-
Causality: Similar to the protons, the chemical shifts of the pyrazole ring carbons are influenced by the substitution pattern. The symmetry of the N2-benzyl isomer is the most telling feature.
-
Expected Observations:
-
N1-Benzyl Isomer: Three distinct signals for the pyrazole ring carbons (C3, C4, and C5).
-
N2-Benzyl Isomer: Only two signals for the pyrazole ring carbons due to the plane of symmetry (C3 and C5 are equivalent).
-
Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive Confirmation
When ambiguity remains, particularly with substituted pyrazoles where the chemical shifts may be less predictable, 2D NOE spectroscopy (NOESY or ROESY) provides unequivocal proof of structure.
-
Causality: The NOE is a phenomenon where the magnetization of a nucleus is transferred to a nearby nucleus through space (typically within 5 Å). By irradiating the benzylic CH₂ protons, we can observe which protons on the pyrazole ring are in close spatial proximity.
-
Expected Observations:
-
N1-Benzyl Isomer: A strong NOE correlation will be observed between the benzylic CH₂ protons and the C5 proton of the pyrazole ring.
-
N2-Benzyl Isomer: A strong NOE correlation will be observed between the benzylic CH₂ protons and both the C3 and C5 protons of the pyrazole ring.
-
Caption: Spatial correlations observed in a NOESY experiment.
Comparative Data Summary
The following table summarizes the expected NMR data for the unambiguous differentiation of N1- and N2-benzyl pyrazole.
| Spectroscopic Method | N1-Benzyl Pyrazole | N2-Benzyl Pyrazole |
| ¹H NMR | Three distinct signals for pyrazole protons (H3, H4, H5). H5 is typically downfield. | Two signals for pyrazole protons (H3/H5 equivalent, and H4). |
| ¹³C NMR | Three distinct signals for pyrazole carbons (C3, C4, C5). | Two signals for pyrazole carbons (C3/C5 equivalent, and C4). |
| NOESY/ROESY | NOE correlation between benzylic CH₂ and H5. | NOE correlation between benzylic CH₂ and both H3 and H5. |
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided.
Protocol 1: Sample Preparation for NMR Analysis
A self-validating protocol minimizes artifacts and ensures high-quality data.
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrazole isomer into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good starting point.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Vortexing: Gently vortex the sample until it is fully dissolved. A brief sonication can aid dissolution if needed.
-
Filtration (Self-Validation Step): Filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
This protocol assumes access to a standard 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Tune and shim the spectrometer on the prepared sample to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 512-1024 scans (or more, as ¹³C is less sensitive), spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
Process the data similarly to the ¹H spectrum and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 3: Performing a 2D NOESY Experiment
This is the definitive step for structural confirmation.
-
Experiment Selection: Choose the noesygpph (or similar) pulse sequence from the spectrometer's library. This sequence uses gradient pulses for artifact suppression.
-
Parameter Optimization:
-
Mixing Time (d8): This is a critical parameter. A mixing time of 500-800 ms is a good starting point for small molecules.
-
Scans (ns): Acquire 8-16 scans per increment.
-
Increments (td1): Use 256-512 increments in the indirect dimension for adequate resolution.
-
-
Acquisition: Start the 2D experiment. This may take several hours depending on the sample concentration and chosen parameters.
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transformation.
-
Carefully phase and baseline correct the spectrum.
-
Analyze the processed spectrum for cross-peaks that indicate NOE correlations between the benzylic CH₂ protons and the pyrazole ring protons.
-
Analytical Workflow for Isomer Differentiation
The following diagram outlines the logical workflow for identifying the correct isomer.
Caption: Decision workflow for benzyl pyrazole isomer identification.
By systematically applying this workflow, from the rapid assessment with ¹H NMR to the definitive proof from a 2D NOESY experiment, researchers can confidently and accurately determine the structure of their N-benzyl pyrazole products. This analytical rigor is paramount for the integrity of subsequent biological testing and the overall success of a drug development program.
References
-
Title: Spectroscopic characterization of 1- and 2-substituted tetrazoles. Source: Magnetic Resonance in Chemistry. URL: [Link]
-
Title: A simple and efficient method for the N-alkylation of pyrazoles under solvent-free conditions. Source: Arkivoc. URL: [Link]
-
Title: The Tautomerism of 3(5)-Phenyl-5(3)-methyl-1H-pyrazole. A Spectroscopic and Calculational Study. Source: Molecules. URL: [Link]
-
Title: Nuclear Overhauser Effect (NOE). Source: Chemistry LibreTexts. URL: [Link]
-
Title: One-pot synthesis of 1,3-disubstituted-1H-pyrazoles from terminal alkynes, hydrazine, and aldehydes. Source: Organic & Biomolecular Chemistry. URL: [Link]
Safety Operating Guide
(1-benzyl-1H-pyrazol-3-yl)methanamine proper disposal procedures
Executive Summary & Compound Profile
Objective: To establish a safe, compliant, and efficient disposal protocol for (1-benzyl-1H-pyrazol-3-yl)methanamine (CAS: 1005378-65-3 or analogs).
Scientific Context: This compound is a primary amine attached to a nitrogen-rich pyrazole heterocycle.[1] In drug discovery, it serves as a "building block" scaffold. Its disposal profile is dictated by two chemical functionalities:[2][3][4]
-
The Exocyclic Amine: Basic (
), nucleophilic, and corrosive to tissue/mucous membranes.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Pyrazole Ring: Aromatic and stable.[1] It does not degrade easily under standard hydrolysis, requiring high-temperature incineration for complete destruction.[1]
Critical Safety Directive: Do NOT dispose of this compound down the drain. Its basicity and nitrogen content pose ecotoxicity risks and can disrupt municipal water treatment nitrification processes.[1]
Hazard Identification & Segregation Strategy
Effective disposal begins with understanding the specific risks this molecule poses in a waste container.[1]
| Hazard Class | Risk Description | Segregation Requirement |
| Corrosive (Category 1B/C) | The free base amine can cause severe skin burns and eye damage.[1] | Segregate from ACIDS. Mixing with acid waste (e.g., HCl, |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] Pyrazole derivatives can exhibit CNS toxicity.[1] | Segregate from Oxidizers. Incompatible with strong oxidizers (peroxides, nitric acid); risk of fire or explosion. |
| Combustible Liquid/Solid | Organic framework supports combustion.[1] | Compatible with Organic Solvents. Safe to mix with non-halogenated organic solvents (Methanol, Acetone, Ethanol). |
Disposal Workflow: Decision Matrix
The following logic gate determines the correct waste stream based on the physical state of the material.
Figure 1: Decision tree for classifying pyrazole-amine waste streams. Note that Stream B (Non-Halogenated) is the preferred route for cost-efficiency if the solvent choice permits.[1]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spills)
Applicable for: Expired reagents, weigh-boat residues, contaminated gloves.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]
-
Containment: Transfer the solid material into a clear, heavy-duty polyethylene bag.
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .
-
Do Not: Do not place in "Biohazard" (Red Bag) or regular trash.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction byproducts.
-
pH Check: If the solution is highly basic (pH > 12), do not neutralize it in the waste container.[1] The heat of neutralization can melt HDPE containers.[1]
-
Solvent Compatibility:
-
Container Selection: Use an HDPE (High-Density Polyethylene) or Glass carboy.[1]
-
Scientist's Note: Amines can leach plasticizers from low-grade plastics over time; HDPE is resistant.[1]
-
-
Transfer: Pour into the container labeled "Organic Waste - Non-Halogenated" (unless halogenated solvents are present).
-
Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion.[1][8]
Regulatory & Logistics Information
When preparing the manifest for your Environmental Health & Safety (EHS) team or external contractor, use the following classifications.
| Regulatory Parameter | Classification | Notes |
| RCRA Waste Code | D001 (Ignitable) | If in organic solvent (Flash point < 60°C).[1][9] |
| RCRA Waste Code | D002 (Corrosive) | If aqueous and pH > 12.[1][9]5. |
| DOT Shipping Name | Amines, solid, corrosive, n.o.s. | UN Number: 3259 (Solid) or 2735 (Liquid).[1] |
| Destruction Method | Fuel Blending / Incineration | High-temperature incineration is required to break the pyrazole ring and prevent NOx release.[1] |
Why Incineration?
Biological treatment plants often struggle with nitrogen heterocycles like pyrazoles.[1] They can inhibit the bacteria used in sludge treatment.[1] Incineration ensures the carbon backbone is converted to
Emergency Procedures (Spill Response)
If a spill occurs during the disposal process:
-
Isolate: Evacuate the immediate area (10-foot radius).[1]
-
Ventilate: Open fume hood sashes fully if safe; ensure room ventilation is active.
-
Neutralize (Spill Only):
-
Collect: Scoop the resulting sludge into a bag and label as "Spill Debris - Corrosive".[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov.[1][10]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1]
-
PubChem. (2023).[1] Compound Summary for Pyrazole Derivatives. National Library of Medicine.[1]
Sources
- 1. nyu.edu [nyu.edu]
- 2. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 1005378-65-3|(1-Benzyl-1H-pyrazol-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. my.alfred.edu [my.alfred.edu]
- 10. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
